molecular formula C13H10ClNO3 B14185901 (6-Chloropyridin-3-yl)(2-hydroxy-4-methoxyphenyl)methanone CAS No. 923017-13-4

(6-Chloropyridin-3-yl)(2-hydroxy-4-methoxyphenyl)methanone

Cat. No.: B14185901
CAS No.: 923017-13-4
M. Wt: 263.67 g/mol
InChI Key: IANOLMDZQFJAEV-UHFFFAOYSA-N
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Description

(6-Chloropyridin-3-yl)(2-hydroxy-4-methoxyphenyl)methanone is an organic compound that features a pyridine ring substituted with a chlorine atom at the 6-position and a phenyl ring substituted with a hydroxyl group at the 2-position and a methoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloropyridin-3-yl)(2-hydroxy-4-methoxyphenyl)methanone typically involves the reaction of 6-chloropyridine-3-carboxylic acid with 2-hydroxy-4-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(6-Chloropyridin-3-yl)(2-hydroxy-4-methoxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (6-Chloropyridin-3-yl)(2-hydroxy-4-methoxyphenyl)methanone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of heterocyclic compounds and other functionalized derivatives.

Biology

In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for developing inhibitors or modulators of specific biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is studied for its activity against various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is utilized in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, polymers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (6-Chloropyridin-3-yl)(2-hydroxy-4-methoxyphenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (6-Chloropyridin-3-yl)(2-hydroxyphenyl)methanone: Lacks the methoxy group on the phenyl ring.

    (6-Chloropyridin-3-yl)(4-methoxyphenyl)methanone: Lacks the hydroxyl group on the phenyl ring.

    (6-Chloropyridin-3-yl)(2-hydroxy-4-methylphenyl)methanone: Has a methyl group instead of a methoxy group on the phenyl ring.

Uniqueness

(6-Chloropyridin-3-yl)(2-hydroxy-4-methoxyphenyl)methanone is unique due to the presence of both hydroxyl and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct profile that can be exploited in various applications.

Properties

CAS No.

923017-13-4

Molecular Formula

C13H10ClNO3

Molecular Weight

263.67 g/mol

IUPAC Name

(6-chloropyridin-3-yl)-(2-hydroxy-4-methoxyphenyl)methanone

InChI

InChI=1S/C13H10ClNO3/c1-18-9-3-4-10(11(16)6-9)13(17)8-2-5-12(14)15-7-8/h2-7,16H,1H3

InChI Key

IANOLMDZQFJAEV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C2=CN=C(C=C2)Cl)O

Origin of Product

United States

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